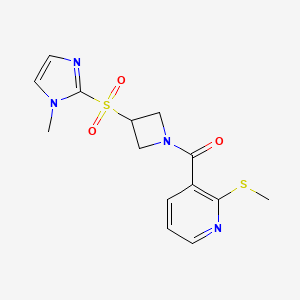

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

説明

The compound "(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone" is a structurally complex molecule featuring a hybrid heterocyclic framework. Its core structure comprises:

- Azetidine ring: A strained four-membered nitrogen-containing ring substituted with a sulfonyl group linked to a 1-methylimidazole moiety.

- Pyridine ring: A 2-(methylthio)-substituted pyridin-3-yl group connected via a methanone bridge.

This architecture combines pharmacophoric elements commonly explored in medicinal chemistry, including imidazole (a bioisostere for amide bonds) and pyridine (a hydrogen-bond acceptor) motifs.

特性

IUPAC Name |

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S2/c1-17-7-6-16-14(17)23(20,21)10-8-18(9-10)13(19)11-4-3-5-15-12(11)22-2/h3-7,10H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTKVRROMCJCLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=C(N=CC=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

生物活性

The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a synthetic organic molecule with a complex structure that includes an azetidine ring, a sulfonamide group, and a pyridine moiety. This unique arrangement of functional groups suggests potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Structural Characteristics

The molecular formula for this compound is , with a molecular weight of approximately 298.34 g/mol. The presence of the imidazole and azetidine rings indicates the compound may interact with various biological targets, making it a candidate for further pharmacological exploration.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the azetidine ring through cyclization reactions.

- Introduction of the sulfonyl group via sulfonation reactions using sulfonyl chlorides.

- Acylation to integrate the pyridine component.

Anticancer Activity

The combination of an azetidine structure with sulfonamide functionalities may provide unique mechanisms of action against cancer cells. Compounds with similar structures have shown promise as anticancer agents , likely due to their ability to modulate biological pathways involved in cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone can be influenced by modifications to its structure. For example, variations in the substituents on the imidazole or pyridine rings could significantly alter its pharmacological profile.

Case Studies

Several studies have explored compounds structurally similar to (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Imatinib | Tyrosine kinase inhibitor | Anticancer |

| Sulfamethoxazole | Sulfonamide antibiotic | Antimicrobial |

| Metronidazole | Nitroimidazole structure | Effective against anaerobic bacteria |

These comparisons highlight the potential biological activities that may be exhibited by (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone due to its unique structural composition.

The proposed mechanism of action for this compound may involve:

- Inhibition of Enzymatic Activity : The sulfonamide group can interact with enzymes involved in bacterial folate synthesis.

- Disruption of Cellular Processes : The imidazole ring may interfere with cellular metabolism, leading to cell death in susceptible organisms.

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related derivatives (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison with Analogous Compounds

Structural Differences and Implications

Core Heterocycles: The azetidine ring in the target compound introduces significant ring strain compared to five- or six-membered rings (e.g., benzimidazole in ). This strain may influence binding affinity to target proteins by enforcing specific conformations . Pyridine vs.

Sulfur-Containing Groups: Sulfonyl (SO₂) vs. Sulfinyl (SO): The sulfonyl group in the target compound is more electronegative and polar than sulfinyl derivatives (e.g., ), which could enhance solubility but reduce membrane permeability. Methylthio (SMe) vs.

Synthetic Complexity: The azetidine ring synthesis likely requires specialized methods (e.g., cyclization of β-amino alcohols) compared to benzimidazole derivatives, which are typically synthesized via condensation of o-phenylenediamine with carboxylic acids . Sulfonyl group introduction may involve chlorosulfonation (as in ) followed by substitution, whereas sulfinyl groups (e.g., ) are generated via controlled oxidation with agents like m-CPBA.

Bioactivity Considerations

While direct bioactivity data for the target compound are unavailable, structurally related compounds highlight trends:

- Benzimidazole sulfonyl derivatives (e.g., ) demonstrate antitumor activity, suggesting the target compound’s sulfonyl-azetidine-pyridine scaffold may share similar mechanisms.

- Sulfinyl-containing analogs (e.g., ) are utilized in proton pump inhibitors, underscoring the pharmacological relevance of sulfur oxidation states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。